molecular formula C17H13F3N2O4 B15132593 (2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal

(2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal

Cat. No.: B15132593
M. Wt: 366.29 g/mol
InChI Key: FLIFFEYOSOGKEH-HPIUUUMCSA-N
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Description

(2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal is a complex organic compound characterized by the presence of methoxyphenyl and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal typically involves the condensation of 4-methoxybenzaldehyde with 4-(trifluoromethoxy)phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the methoxy and trifluoromethoxy groups can modulate the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and functional groups.

    4-methoxybenzaldehyde: A precursor in the synthesis of the compound, with similar aromatic characteristics.

    4-(trifluoromethoxy)phenylhydrazine: Another precursor, contributing the trifluoromethoxyphenyl group.

Uniqueness

(2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal is unique due to its combination of methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals.

Properties

Molecular Formula

C17H13F3N2O4

Molecular Weight

366.29 g/mol

IUPAC Name

(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]diazenyl]prop-2-en-1-one

InChI

InChI=1S/C17H13F3N2O4/c1-25-13-6-2-11(3-7-13)16(24)15(10-23)22-21-12-4-8-14(9-5-12)26-17(18,19)20/h2-10,23H,1H3/b15-10-,22-21?

InChI Key

FLIFFEYOSOGKEH-HPIUUUMCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C/O)/N=NC2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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